molecular formula C13H18ClN B125182 4-[2-(4-Chlorophenyl)ethyl]piperidine CAS No. 148135-88-0

4-[2-(4-Chlorophenyl)ethyl]piperidine

Cat. No.: B125182
CAS No.: 148135-88-0
M. Wt: 223.74 g/mol
InChI Key: AQCBKTINMFHGHG-UHFFFAOYSA-N
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Description

4-[2-(4-Chlorophenyl)ethyl]piperidine is a chemical compound with the molecular formula C13H18ClN. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a 4-chlorophenyl group attached to the ethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Chlorophenyl)ethyl]piperidine typically involves the reaction of 4-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Chlorophenyl)ethyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(4-Chlorophenyl)ethyl]piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(4-Chlorophenyl)ethyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-[2-(3-Chlorophenyl)ethyl]piperidine: Similar structure but with the chlorine atom in a different position on the aromatic ring.

    4-[2-(4-Fluorophenyl)ethyl]piperidine: Contains a fluorine atom instead of chlorine.

    4-[2-(4-Methylphenyl)ethyl]piperidine: Contains a methyl group instead of chlorine.

Uniqueness

4-[2-(4-Chlorophenyl)ethyl]piperidine is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity to receptors, and overall pharmacological profile .

Properties

IUPAC Name

4-[2-(4-chlorophenyl)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h3-6,12,15H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCBKTINMFHGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402129
Record name 4-[2-(4-chlorophenyl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148135-88-0
Record name 4-[2-(4-chlorophenyl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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